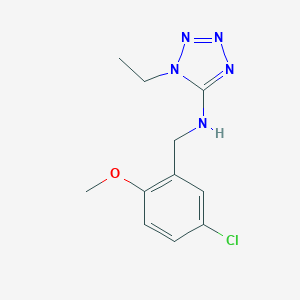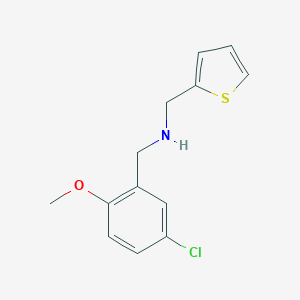![molecular formula C19H20ClN5O2 B499470 N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499470.png)
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the tetraazole ring, the introduction of the allyl group, and the coupling of the benzylamine derivative. A common synthetic route may include:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetraazole ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Coupling with Benzylamine Derivative: The final step involves coupling the tetraazole derivative with 4-[(4-chlorobenzyl)oxy]-3-methoxybenzylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
科学研究应用
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially improving the efficiency of industrial chemical processes.
作用机制
The mechanism by which N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
相似化合物的比较
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-bromobenzyl)oxy]-3-methoxybenzyl}amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-{4-[(4-methylbenzyl)oxy]-3-methoxybenzyl}amine
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
属性
分子式 |
C19H20ClN5O2 |
|---|---|
分子量 |
385.8g/mol |
IUPAC 名称 |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-10-25-19(22-23-24-25)21-12-15-6-9-17(18(11-15)26-2)27-13-14-4-7-16(20)8-5-14/h3-9,11H,1,10,12-13H2,2H3,(H,21,22,24) |
InChI 键 |
QPCLWXVZNQCPKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromo-4-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499387.png)
SULFANYL]ETHYL})AMINE](/img/structure/B499388.png)
![4-({[3-Methoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B499391.png)
![({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499392.png)
![4-amino-N-(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499393.png)
![4-(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B499394.png)


![5-[(2,4-Dichlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499400.png)
![5-[(3-Chloro-4,5-diethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499401.png)
![5-[(3,4-Diethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499402.png)
![5-[(3-Chlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499404.png)
![5-{[(5-Methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499406.png)
![5-[(2,3-Dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499410.png)
